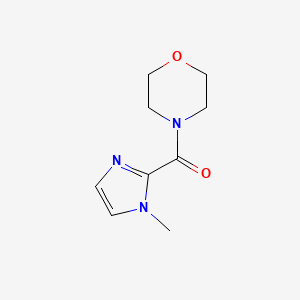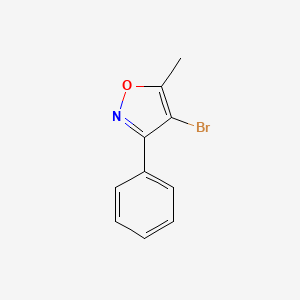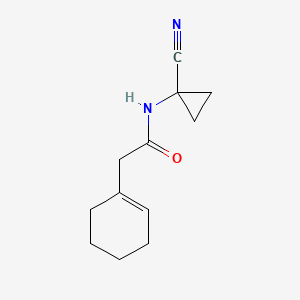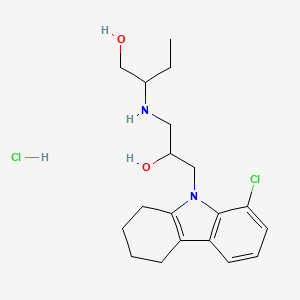
(1-methyl-1H-imidazol-2-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has been synthesized by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of a related compound, (1-Methyl-1H-imidazol-2-yl)methanamine, is 111.15 .Aplicaciones Científicas De Investigación
Immune Response Modifiers and Antitumor Activities
Imiquimod and its analogs, similar in function to imidazoquinolinamines, have been explored for their ability to activate the immune system by inducing cytokines. These compounds do not exhibit inherent antiviral or antiproliferative activity in vitro but stimulate cytokine secretion in vivo, leading to immunoregulatory, antiviral, antiproliferative, and antitumor effects. Imiquimod has shown promise as a topical agent for treating various skin disorders, including genital warts, genital herpes, and basal cell carcinoma, due to its potent immune-modifying properties (T. Syed, 2001).
Enzymatic Degradation of Pollutants
Research on the enzymatic degradation of organic pollutants has highlighted the role of enzymes like laccases and peroxidases in breaking down recalcitrant compounds. Redox mediators have been shown to enhance the efficiency of these enzymes significantly, offering a promising avenue for the remediation of industrial effluents and wastewater (Maroof Husain & Q. Husain, 2007).
Neuroprotective Strategies in CNS Disorders
The kynurenine pathway, involved in tryptophan metabolism, encompasses compounds that act as neurotoxins or neuroprotectants, playing a potential role in neurological disorders. Modulating this pathway to reduce neurotoxic compounds and enhance neuroprotective ones offers a strategic approach to treating diseases like stroke and neurodegenerative disorders (E. Vámos et al., 2009).
Antioxidant Activity and Health Implications
The study of antioxidants and their role in various fields, including food engineering and medicine, has been a focus of considerable interest. Various assays for determining antioxidant activity, such as ORAC and DPPH tests, have been critically reviewed for their applicability, advantages, and limitations (I. Munteanu & C. Apetrei, 2021).
Methanotrophs as a Resource
Methanotrophs, capable of using methane as their sole carbon source, have been researched for their potential in generating value-added products like single-cell protein, biopolymers, and lipids. These bacteria offer a promising route for utilizing methane, an abundant gas, to produce various compounds while sequestering a greenhouse gas, showcasing the potential for environmental and economic benefits (P. Strong et al., 2015).
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which mfcd08281826 is a part of, have a broad range of biological activities . They are known to interact with various cellular proteins .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their broad range of chemical and biological properties, which could influence their pharmacokinetic profile .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The broad range of biological activities exhibited by imidazole derivatives suggests that their action could potentially be influenced by various environmental factors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1-methylimidazol-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-3-2-10-8(11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRWCLMIDVZEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-2-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2544668.png)

![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)
![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)

![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol](/img/structure/B2544681.png)


![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)
![5-benzyl-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2544687.png)